molecular formula C22H33Br2F2N3 B8222458 4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole

4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole

Cat. No.: B8222458
M. Wt: 537.3 g/mol
InChI Key: UVGLJKBXNVRVAI-UHFFFAOYSA-N
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Description

4,7-Dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole (CAS: 1563332-28-4, molecular formula: C₂₂H₃₃Br₂F₂N₃) is a halogenated benzotriazole derivative with a branched 2-hexyldecyl alkyl chain. This compound is primarily utilized in organic photovoltaics (OPV) as an electron-deficient building block in conjugated polymers . The bromine and fluorine substituents enhance electron-withdrawing capabilities, while the bulky alkyl chain improves solubility and processability in organic solvents, critical for solution-processed OPV devices . Its design balances charge transport efficiency and film-forming properties, making it a key material in high-performance polymer solar cells .

Properties

IUPAC Name

4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33Br2F2N3/c1-3-5-7-9-10-12-14-16(13-11-8-6-4-2)15-29-27-21-17(23)19(25)20(26)18(24)22(21)28-29/h16H,3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGLJKBXNVRVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)CN1N=C2C(=C(C(=C(C2=N1)Br)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33Br2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzotriazole Synthesis

The benzotriazole scaffold is typically constructed via cyclization reactions. A common approach involves the diazotization of o-phenylenediamine derivatives followed by intramolecular cyclization. For fluorinated precursors, 2,3-difluoroaniline serves as the starting material. Treatment with sodium nitrite in hydrochloric acid generates the diazonium salt, which undergoes cyclization in the presence of copper(I) iodide to form 5,6-difluorobenzotriazole .

Key Reaction Conditions

  • Temperature: 0–5°C (diazotization), 60–80°C (cyclization)

  • Solvent: Hydrochloric acid/water mixture

  • Yield: 65–72%

Regioselective Bromination

Introducing bromine at the 4- and 7-positions requires careful control to avoid over-bromination. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable selective bromination. The fluorinated benzotriazole is treated with LDA at -78°C in tetrahydrofuran (THF), followed by quenching with 1,2-dibromotetrafluoroethane. This method achieves >90% regioselectivity for the 4,7-dibromo product .

Alternative Bromination Methods

MethodReagentSelectivityYield
Electrophilic SubstitutionBr₂/FeBr₃60–70%55%
Directed MetalationLDA + Br₂>90%78%
Radical BrominationNBS/AIBN50–60%62%

Radical bromination with N-bromosuccinimide (NBS) offers moderate yields but suffers from side reactions at the aliphatic chain .

Alkylation with 2-Hexyldecyl Side Chain

The 2-hexyldecyl group is introduced via nucleophilic substitution or transition metal-catalyzed coupling. A Williamson ether synthesis approach reacts the brominated intermediate with 2-hexyldecyl bromide in the presence of potassium carbonate. However, steric hindrance from the branched alkyl chain limits yields to 40–50% .

Improved Alkylation Protocol

  • Catalyst: Pd(OAc)₂/P(t-Bu)₃

  • Base: Cs₂CO₃

  • Solvent: Toluene

  • Temperature: 110°C

  • Yield: 82%

This method leverages palladium catalysis to facilitate C–N bond formation, significantly enhancing efficiency. The bulky phosphine ligand (P(t-Bu)₃) suppresses β-hydride elimination, a common side reaction in alkylation .

Fluorination and Final Functionalization

While the core fluorination is often introduced early, late-stage fluorination using diethylaminosulfur trifluoride (DAST) can correct incomplete fluorination. Treatment of the mono-fluorinated intermediate with DAST at 0°C achieves >95% conversion to the difluoro product .

Challenges in Fluorination

  • Competing defluorination at high temperatures

  • Sensitivity of DAST to moisture

Purification and Industrial Scaling

Industrial production employs continuous flow reactors to enhance purity and throughput. A two-stage system separates bromination and alkylation steps, reducing intermediate degradation. Typical parameters include:

ParameterBromination StageAlkylation Stage
Residence Time12 min30 min
Temperature80°C110°C
Pressure3 bar1 bar
Purity (HPLC)99.2%98.8%

This system achieves a total yield of 76% at kilogram-scale production .

Comparative Analysis of Synthetic Routes

The table below contrasts academic and industrial methods:

MetricAcademic Route (Batch)Industrial Route (Flow)
Total Yield58%76%
Reaction Time48 h6 h
Purity97%99%
ScalabilityLimited to 100 g>10 kg/day

Flow chemistry minimizes thermal degradation of the aliphatic chain, a critical advantage for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form conjugated polymers.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to substitute the bromine atoms.

    Coupling Reactions: Palladium catalysts and boronic acids or stannanes are commonly used in Suzuki-Miyaura and Stille coupling reactions, respectively.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride can be used.

Major Products Formed

    Substitution Products: Compounds with azide or thiol groups replacing the bromine atoms.

    Coupling Products: Conjugated polymers with extended π-systems, useful in organic electronics.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of this compound is in the field of antimicrobial research. Studies have shown that derivatives of benzo[d][1,2,3]triazole exhibit significant antibacterial and antifungal properties. For instance, compounds structurally related to 4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole have been evaluated for their efficacy against various pathogens.

Case Study:
In a study published in Journal of Medicinal Chemistry, a series of benzo-triazole derivatives demonstrated potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Photovoltaic Applications

The compound has also been explored for its potential use in organic photovoltaic cells. The unique electronic properties conferred by the fluorine and bromine substitutions allow for improved charge transport and stability in solar cell applications.

Data Table: Photovoltaic Performance

CompoundEfficiency (%)Stability (hours)
4,7-Dibromo-5,6-difluoro-...8.5500
Reference Compound A7.0300
Reference Compound B6.5200

This data indicates that the compound outperforms some traditional materials used in photovoltaics .

Drug Development

Another significant application is in drug development. The structural features of this compound lend themselves to modifications that can enhance bioactivity against specific biological targets.

Case Study:
Research published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of modified triazoles that showed promising results as anti-cancer agents. The study indicated that substituents like hexyl groups can enhance solubility and bioavailability .

Material Science

In material science, the compound's properties make it suitable for developing advanced materials with specific thermal and electrical characteristics.

Application Example:
Research has indicated that incorporating triazole derivatives into polymer matrices can improve thermal stability and mechanical strength. These materials are being considered for applications in coatings and composites .

Mechanism of Action

The mechanism of action of 4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole involves its ability to participate in π-π stacking interactions and electron transfer processes. The presence of electron-withdrawing fluorine atoms and electron-donating hexyldecyl side chain allows for fine-tuning of the electronic properties of the resulting polymers. These interactions and processes are crucial for the performance of organic electronic devices .

Comparison with Similar Compounds

Halogenation and Electron-Withdrawing Effects

  • Fluorination: Fluorine atoms at the 5,6-positions (as in the target compound) increase electron affinity and promote interchain π-π stacking. For example, fluorinated poly[2-(2-hexyldecyl)-5,6-difluoro-4-(thieno[3,2-b]thiophen-2-yl)-2H-benzotriazole] (PTTBTz-F) exhibits a hole mobility of 4.49 × 10⁻² cm² V⁻¹ s⁻¹, nearly three orders of magnitude higher than its non-fluorinated analog (PTTBTz) .
  • Bromination : Bromine at the 4,7-positions enhances molecular planarity and facilitates charge transfer. However, excessive bromination (e.g., 4,5,6,7-tetrabromo-1H-benzotriazole) can lead to steric hindrance, reducing solubility and device performance .

Alkyl Chain Modifications

  • 2-Hexyldecyl vs. Shorter Chains: The 2-hexyldecyl chain in the target compound improves solubility in nonpolar solvents compared to shorter chains like 2-octyl (CAS: 1393528-97-6) or 2-ethylhexyl (CAS: 1916476-35-1). However, longer chains may reduce crystallinity, necessitating thermal annealing for optimal charge transport .
  • Bulkier Substituents : Compounds like 4,7-dibromo-2-(2-isobutyl)-2H-benzotriazole (CAS: CB89378308) show reduced intermolecular packing due to steric hindrance, leading to lower hole mobility .

Device Performance in Organic Electronics

Compound Name (CAS) Structure Alkyl Chain Hole Mobility (cm² V⁻¹ s⁻¹) Application Key Findings
Target Compound (1563332-28-4) 4,7-Br₂, 5,6-F₂, 2-hexyldecyl 2-Hexyldecyl N/A (OPV-focused) OPV Blended with ITIC in J71 polymers for efficient bulk heterojunction cells .
PTTBTz-F (N/A) 5,6-F₂, 4-Br₂, thienothiophene 2-Hexyldecyl 4.49 × 10⁻² OFET Fluorination enhances mobility by 3 orders vs. PTTBTz .
PTTBTz-OR (N/A) 5,6-(OR)₂, 4-Br₂, thienothiophene 2-Octyl 8.39 × 10⁻³ OFET Alkoxy groups improve solubility but lower mobility vs. fluorinated analogs .
4,7-Br₂-2-octyl (1393528-97-6) 4,7-Br₂, 5,6-F₂, 2-octyl 2-Octyl N/A OPV/OFET Shorter chain limits solubility but enhances crystallinity .
IN1385 (1916476-35-1) 4,7-Br₂, 5,6-F₂, 2-ethylhexyl 2-Ethylhexyl N/A OPV Moderate chain length balances solubility and charge transport .

Solubility and Processability

  • 2-Hexyldecyl Chain : The target compound’s branched alkyl chain enables solubility in chlorobenzene and THF, critical for spin-coating OPV active layers .
  • Alkoxy vs. Alkyl : Alkoxy-substituted analogs (e.g., BTzDT2FBT) exhibit higher solubility than alkylated versions but require lower annealing temperatures (260°C vs. 305°C for fluorinated derivatives) to optimize morphology .

Biological Activity

4,7-Dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole is a synthetic compound with potential applications in various biological contexts. Its unique structure, characterized by bromine and fluorine substitutions as well as a long alkyl chain, suggests diverse biological activities. This article explores the biological activity of this compound based on available research findings.

  • Molecular Formula : C22H33Br2F2N3
  • Molecular Weight : 537.32 g/mol
  • CAS Number : 1563332-28-4

Biological Activity Overview

The biological activity of 4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole has been evaluated in various studies focusing on its antiproliferative effects against cancer cell lines and its potential as an antimicrobial agent.

Antiproliferative Activity

Research indicates that compounds with similar triazole structures exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Mechanism of Action : The antiproliferative effects are often attributed to the inhibition of specific cellular pathways rather than direct inhibition of enzymes like dihydrofolate reductase (DHFR) .
  • Case Study : A study on related triazole derivatives showed promising results against breast (MCF-7), colon (HCT-116), and lung cancer cell lines, with IC50 values ranging from 6.2 μM to 43.4 μM . While direct data on the dibromo-difluoro compound is limited, the structural similarities suggest potential for similar activity.

Antimicrobial Activity

Triazole derivatives have also been noted for their antimicrobial properties:

  • General Findings : Compounds in this class have demonstrated effectiveness against a range of pathogens due to their ability to disrupt cellular processes in bacteria and fungi .
  • Comparative Analysis : A study highlighted that triazole-based compounds exhibited varying degrees of antibacterial activity compared to standard antibiotics like chloramphenicol .

Table 1: Antiproliferative Activity of Similar Compounds

Compound NameCell LineIC50 (μM)
1,2,4-Triazolo[1,5-a][1,3,5]triazineMCF-727.3
Triazole derivative AHCT-1166.2
Triazole derivative BT47D43.4

Table 2: Antimicrobial Activity of Triazole Derivatives

Compound NamePathogenActivity Level
Triazole derivative CE. coliModerate
Triazole derivative DS. aureusHigh
Triazole derivative EC. albicansLow

Q & A

Q. What are the standard synthetic routes for preparing 4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole?

The compound is typically synthesized via multi-step functionalization of a benzotriazole core. Key steps include:

  • Nitro reduction : Reduction of 5,6-dinitro intermediates using iron powder in acetic acid at 70°C, achieving yields >90% .
  • Stille coupling : Reaction with tributyl(thiophen-2-yl)stannane under argon using tetrakis(triphenylphosphine)palladium(0) in toluene at 90°C for 18 hours, yielding ~86% .
  • Alkyl chain introduction : Alkylation of the benzotriazole nitrogen with 2-hexyldecyl bromide under basic conditions .
Method Key Reagents/Conditions Yield Reference
Nitro reductionFe powder, acetic acid, 70°C93%
Stille couplingPd(PPh₃)₄, toluene, 90°C86%
Alkylation2-Hexyldecyl bromide, K₂CO₃, DMF~80%*

*Estimated based on analogous procedures.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Critical for confirming alkyl chain integration (e.g., 2-hexyldecyl protons at δ 0.85–1.95 ppm) and halogen/fluorine substitution patterns. For example, fluorine atoms induce splitting in adjacent proton signals .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]⁺ = 628.3686 for derivatives) .
  • UV-Vis/PL spectroscopy : Determines optoelectronic properties (e.g., λₐ₆₅ = 450–600 nm in OPV applications) .

Advanced Research Questions

Q. How can Stille coupling conditions be optimized to improve yields in polymer synthesis?

  • Catalyst loading : Reduce Pd(PPh₃)₄ to 1–2 mol% to minimize side reactions while maintaining efficiency .
  • Solvent selection : Replace toluene with higher-boiling solvents (e.g., chlorobenzene) to enhance reaction homogeneity and reduce aggregation .
  • Temperature modulation : Gradual heating (70°C → 110°C) improves monomer solubility and coupling kinetics .

Q. How do substituents (e.g., bromine, fluorine, alkyl chains) influence the compound’s optoelectronic properties?

  • Bromine/Fluorine : Enhance electron-withdrawing effects, lowering LUMO levels (e.g., LUMO = −2.99 eV) and improving charge transport in OPVs .
  • Alkyl chains (2-hexyldecyl) : Promote solubility in organic solvents (e.g., chloroform) and prevent crystallization, critical for thin-film morphology .
  • Substitution conflicts : Bulky alkyl chains may sterically hinder π-π stacking, reducing charge mobility. Balancing chain length and electronic effects is key .

Q. How to resolve contradictions in NMR data during structural confirmation?

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals caused by fluorine coupling (e.g., ¹⁹F-¹H splitting in NOESY) .
  • Comparative analysis : Cross-reference with analogous compounds (e.g., 2-octyldodecyl derivatives) to identify consistent shifts .
  • Computational validation : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Purification protocols : Employ column chromatography with gradient elution (hexane:DCM 2:1 → 1:2) to isolate high-purity fractions .
  • Stoichiometric control : Precisely monitor reactant ratios (e.g., stannane:aryl bromide = 3:1) to minimize unreacted intermediates .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Data Contradiction Analysis

Q. Why do reported LUMO values vary across studies for this compound?

Discrepancies arise from:

  • Measurement techniques : Cyclic voltammetry (CV) vs. photoelectron spectroscopy (PES) may differ by ±0.2 eV due to solvent effects .
  • Substituent modifications : Derivatives with thiophene or methoxy groups alter conjugation, shifting energy levels .
  • Sample purity : Impurities (e.g., residual Pd) can artificially lower LUMO values in CV measurements .

Experimental Design for OPV Applications

Q. How to design polymers incorporating this compound for high-efficiency solar cells?

  • Donor-acceptor pairing : Combine with low-bandgap donors (e.g., benzodithiophene derivatives) to broaden absorption spectra .
  • Morphology optimization : Anneal thin films at 150°C for 10 minutes to enhance phase separation and charge extraction .
  • Device architecture : Use inverted structures (ITO/ZnO/polymer:PCBM/MoO₃/Ag) to improve stability and PCE (>12%) .
Parameter Optimal Value Impact on PCE
Polymer MW50,000–150,000 Da (GPC)↑ Crystallinity
Blend ratio (D:A)1:1.5 (w/w)↑ Charge mobility
Active layer thickness100–120 nm↑ Light absorption

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole
Reactant of Route 2
Reactant of Route 2
4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole

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